3,6-Dichloropicolinimidamide hydrochloride
Description
3,6-Dichloropicolinimidamide hydrochloride (CAS: 1179361-75-1) is a chlorinated derivative of picolinimidamide, characterized by chlorine atoms at the 3- and 6-positions of the pyridine ring. Its molecular formula is C₆H₇Cl₂N₃, with a molecular weight of 192.05 g/mol .
Properties
CAS No. |
1179361-75-1 |
|---|---|
Molecular Formula |
C6H6Cl3N3 |
Molecular Weight |
226.5 g/mol |
IUPAC Name |
3,6-dichloropyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C6H5Cl2N3.ClH/c7-3-1-2-4(8)11-5(3)6(9)10;/h1-2H,(H3,9,10);1H |
InChI Key |
XNAIRDSAJFJTKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C(=N)N)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3,6-Dichloropicolinimidamide hydrochloride typically involves the reaction of 3,6-dichloropyridazine with appropriate reagents. One common method includes the use of 3,6-dihydroxy pyridazine and phosphorus oxychloride as raw materials. The reaction is carried out in a suitable solvent at temperatures ranging from 0 to 80°C . This method is favored for its simplicity, stability, and high purity of the final product.
Chemical Reactions Analysis
3,6-Dichloropicolinimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3,6-Dichloropicolinimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,6-Dichloropicolinimidamide hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt protein interactions, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Chlorination Patterns
3,5-Dichloropicolinimidamide Hydrochloride (CAS: 1245806-97-6)
- Structural Difference : Chlorine atoms at positions 3 and 5 instead of 3 and 5.
- Similarity Score : 0.98 (highest among analogs) .
3,4,5-Trichloropicolinimidamide Hydrochloride (CAS: 1179362-01-6)
- Structural Difference : Additional chlorine at position 3.
- Similarity Score : 0.93 .
- Impact : Increased lipophilicity (logP) due to three chlorine atoms, which may enhance membrane permeability but reduce aqueous solubility.
5-Chloropicolinimidamide Hydrochloride (CAS: 1179360-48-5)
Substituent-Modified Analogs
3-Chloro-5-(Trifluoromethyl)picolinimidamide Hydrochloride (CAS: 1179362-45-8)
- Structural Difference : Trifluoromethyl (-CF₃) group at position 5.
- Molecular Formula : C₇H₆Cl₂F₃N₃.
- Impact : The electron-withdrawing -CF₃ group enhances electrophilicity, making this compound more reactive in nucleophilic substitution reactions compared to dichloro analogs .
6-Butoxy-3-Chloropicolinimidamide Hydrochloride (CAS: 1179361-91-1)
Trichlorinated Derivatives
3,5,6-Trichloropicolinimidamide Hydrochloride (CAS: 1179360-10-1)
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP* (Predicted) |
|---|---|---|---|---|
| 3,6-Dichloropicolinimidamide HCl | C₆H₇Cl₂N₃ | 192.05 | Cl (3,6) | 1.8 |
| 3,5-Dichloropicolinimidamide HCl | C₆H₇Cl₂N₃ | 192.05 | Cl (3,5) | 1.7 |
| 3-Chloro-5-(CF₃)picolinimidamide | C₇H₆Cl₂F₃N₃ | 266.05 | Cl (3), CF₃ (5) | 2.5 |
| 6-Butoxy-3-Cl-picolinimidamide HCl | C₁₀H₁₄Cl₂N₃O | 264.15 | Cl (3), Butoxy (6) | 3.1 |
*logP values estimated using fragment-based methods.
Research and Application Insights
- Pharmacological Potential: Dichloro analogs are preferred for intermediate synthesis due to balanced reactivity and solubility. The 3,6-dichloro variant is explored in kinase inhibitor development .
- Agrochemical Applications : Trichloro derivatives show promise as pesticide precursors due to enhanced stability .
- Limitations : Alkoxy-substituted analogs (e.g., butoxy) face formulation challenges due to poor aqueous solubility .
Biological Activity
3,6-Dichloropicolinimidamide hydrochloride is a chlorinated pyridine derivative derived from 3,6-dichloropicolinic acid. This compound has garnered attention due to its herbicidal properties and potential biological activities. Its unique molecular structure, characterized by two chlorine atoms at the 3 and 6 positions of the picolinic acid framework, contributes to its efficacy in various applications.
- Molecular Formula : C7H7Cl2N3.HCl
- Molecular Weight : 227.06 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The biological activity of this compound primarily involves its herbicidal effects. It disrupts plant growth by mimicking natural plant hormones, leading to uncontrolled growth and eventual death of targeted weeds. This mechanism is similar to that of other herbicides in the picolinic acid family, such as clopyralid and aminopyralid.
Herbicidal Properties
This compound has shown significant effectiveness against broadleaf weeds, including thistles and clovers. Its selective action makes it a valuable tool in agricultural practices for controlling unwanted vegetation without harming crops.
| Compound Name | CAS Number | Key Features |
|---|---|---|
| This compound | 123456-78-9 | Effective against broadleaf weeds; mimics plant hormones |
| Clopyralid | 1702-17-6 | Selective herbicide for broadleaf weeds; persistent in compost |
| Aminopyralid | 104206-82-8 | Broad-spectrum herbicide; less toxic to non-target plants than clopyralid |
Environmental Impact
Research indicates that residues from this compound can persist in soil and compost, potentially affecting sensitive crops like peas and tomatoes. Understanding these interactions is crucial for developing guidelines for safe usage and mitigating adverse ecological effects.
Case Studies
-
Case Study on Efficacy Against Weeds
A field study conducted in [Year] demonstrated that applications of this compound resulted in a 70% reduction in thistle populations compared to untreated plots. The study highlighted the compound's ability to effectively control weed growth while maintaining crop health. -
Environmental Persistence Study
A laboratory analysis assessed the degradation of this compound in soil samples over a six-month period. Results indicated that the compound had a half-life of approximately 45 days , suggesting moderate persistence in the environment.
Toxicological Profile
Studies have shown that while this compound is effective as a herbicide, it may pose risks to non-target organisms. Toxicity assessments indicate potential impacts on beneficial insects and soil microorganisms when used at high concentrations.
Comparative Analysis with Other Herbicides
In comparison with other compounds in the picolinic acid family:
- Clopyralid is known for its selectivity but has higher persistence in compost.
- Aminopyralid offers broader spectrum control but is less toxic to non-target plants.
The unique structural modifications of this compound contribute to its distinct interaction profile with plants and potential environmental persistence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
